molecular formula C12H15O3P B6221423 1-[4-(dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid CAS No. 2758002-81-0

1-[4-(dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B6221423
CAS No.: 2758002-81-0
M. Wt: 238.2
InChI Key:
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Description

1-[4-(dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid is a synthetic organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a dimethylphosphoryl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate phenyl derivative. One common method includes the reaction of a phenyl-substituted alkene with a carbene precursor under controlled conditions. The reaction conditions often involve the use of diazo compounds or ylides to generate the carbene intermediate, which then reacts with the alkene to form the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light or in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

1-[4-(dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring is known for its strained nature, making it highly reactive. This reactivity allows the compound to participate in various chemical transformations, potentially leading to the formation of bioactive intermediates. The dimethylphosphoryl group may also play a role in modulating the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

  • 1-[4-(dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid
  • This compound derivatives
  • Cyclopropane carboxylic acids with different substituents on the phenyl ring

Uniqueness: this compound is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

2758002-81-0

Molecular Formula

C12H15O3P

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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